molecular formula C27H28ClN3O3S B11448228 N-(2-chlorobenzyl)-6-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(2-chlorobenzyl)-6-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11448228
M. Wt: 510.0 g/mol
InChI Key: VARRSFHQVNTKGK-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidinone derivative featuring a hexanamide backbone substituted with a 2-chlorobenzyl group at the N-terminus and a 4-methylbenzyl group attached to the thieno[3,2-d]pyrimidine core.

Properties

Molecular Formula

C27H28ClN3O3S

Molecular Weight

510.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H28ClN3O3S/c1-19-10-12-20(13-11-19)18-31-23-14-16-35-25(23)26(33)30(27(31)34)15-6-2-3-9-24(32)29-17-21-7-4-5-8-22(21)28/h4-5,7-8,10-14,16H,2-3,6,9,15,17-18H2,1H3,(H,29,32)

InChI Key

VARRSFHQVNTKGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.

    Substitution Reactions: Introduction of the chlorophenyl and methylphenyl groups through nucleophilic substitution reactions.

    Amidation: The final step involves the reaction of the intermediate with hexanoyl chloride in the presence of a base to form the hexanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-chlorobenzyl (N-term), 4-methylbenzyl (thienopyrimidine) C₃₀H₂₈ClN₃O₃S 562.08 Not reported Not reported
N-(2-chlorobenzyl)-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide 3,3-dimethyl-2-oxobutyl (thienopyrimidine) C₂₉H₃₁ClN₃O₄S 579.10 Not reported Not reported
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 2,4,6-trimethylbenzylidene, 5-methylfuran-2-yl C₂₀H₁₀N₄O₃S 386.37 243–246 68
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 4-cyanobenzylidene, 5-methylfuran-2-yl C₂₂H₁₇N₃O₃S 403.45 213–215 68
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Fused quinazoline-pyrimidine system, 5-methylfuran-2-yl C₁₇H₁₀N₄O₃ 318.29 268–269 57

Key Observations :

  • Heterocyclic Core: Thieno[3,2-d]pyrimidine (target) vs. thiazolo[3,2-a]pyrimidine (11a, 11b) vs. pyrimido[2,1-b]quinazoline (12). The thiophene ring in the target may enhance π-π stacking interactions relative to sulfur-containing thiazole or fused quinazoline systems .
  • Electron-Withdrawing Groups: The 4-cyano substituent in 11b increases electrophilicity compared to the 4-methyl group in the target compound, which may influence reactivity in biological systems.
Physicochemical and Spectral Properties
Property Target Compound Compound 11a Compound 11b
IR (cm⁻¹) Not reported 3,436 (NH), 2,219 (CN) 3,423 (NH), 2,209 (CN)
¹H NMR (δ ppm) Not reported 2.24–7.94 (ArH, =CH) 2.24–8.01 (ArH, =CH)
¹³C NMR (δ ppm) Not reported 15.04–171.18 (C=O, CN, CH₃) 14.36–171.41 (C=O, CN, CH₃)
MS (m/z) Not reported 386 (M⁺) 403 (M⁺)

Analysis :

  • The absence of reported spectral data for the target compound highlights a gap in current literature. However, analogs like 11a and 11b demonstrate consistent CN and NH stretches in IR, with aromatic proton signals in ¹H NMR aligning with benzylidene substituents .

Biological Activity

N-(2-chlorobenzyl)-6-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with significant potential in therapeutic applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H28ClN3O3SC_{27}H_{28}ClN_{3}O_{3}S, with a molecular weight of approximately 510.05 g/mol. Its structure features a thienopyrimidine core, which is known to interact with various biological targets. The presence of functional groups such as hexanamide and chlorobenzyl substituents contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC27H28ClN3O3S
Molecular Weight510.05 g/mol
InChI KeyVARRSFHQVNTKGK-UHFFFAOYSA-N

The compound exhibits notable biological activities primarily as an enzyme inhibitor or receptor modulator , influencing various disease pathways. Its thienopyrimidine structure allows it to interact with cellular signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation. The specific mechanisms often involve:

  • Inhibition of target proteins : The compound may inhibit enzymes that are crucial in metabolic pathways associated with tumor growth or inflammatory responses.
  • Modulation of signal transduction : By altering signaling pathways, it can affect cellular proliferation and survival.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Findings : Compounds in this class showed IC50 values ranging from 0.1 µM to 10 µM depending on the specific structural modifications.

Case Studies

  • Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer properties. Among them, derivatives with substitutions similar to those in this compound demonstrated enhanced cytotoxicity against MCF-7 cells with an average GI50 value of 0.5 µM .
  • Mechanistic Insights : Research indicated that the compound's mechanism may involve the disruption of tubulin polymerization, similar to known antimitotic agents. This was evidenced by in vitro assays showing inhibition of microtubule formation at concentrations around 10 µM .

Comparative Analysis with Similar Compounds

To elucidate the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Properties
6-[1-(3-chlorophenyl)carbamoyl]-N-(2-chlorophenyl)methylhexanamideContains a carbamoyl groupPotentially different biological activity due to structural variations
6-[1-(4-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamideFluorinated substituentsMay exhibit altered pharmacokinetics
N-(3-cyanobenzyl)-6-[1-(methylbenzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamideCyanobenzyl groupDifferent electronic properties affecting reactivity

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